molecular formula C20H13F3N6S B287217 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287217
M. Wt: 426.4 g/mol
InChI Key: GDGTXTCOTCMNSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It belongs to the class of triazolo-thiadiazole compounds that exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to act by inhibiting specific enzymes and signaling pathways that are involved in various biological processes.
Biochemical and Physiological Effects:
Studies have shown that 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. It has also been shown to have a low toxicity profile in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its broad range of biological activities, which makes it a promising candidate for further research. However, its synthesis can be complex and time-consuming, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include:
1. Further studies on its mechanism of action to better understand its biological effects.
2. Investigation of its potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases.
3. Development of more efficient and cost-effective synthesis methods to facilitate its use in research and drug development.
4. Studies on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety in vivo.
5. Exploration of its potential as a lead compound for the development of new drugs with improved properties.
In conclusion, 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound that exhibits a wide range of biological activities. Its potential as a therapeutic agent and lead compound for drug development warrants further research in the future.

Synthesis Methods

The synthesis of 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-amino-5-methyl-1-phenyl-1H-pyrazole-4-carbonitrile with 3-(trifluoromethyl)phenyl isothiocyanate in the presence of triethylamine. The resulting intermediate is then reacted with 2-hydrazinyl-4-(trifluoromethyl)-1,3-thiazole to yield the final product.

Scientific Research Applications

3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied extensively for its potential as a therapeutic agent. It has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

properties

Product Name

3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C20H13F3N6S

Molecular Weight

426.4 g/mol

IUPAC Name

3-(5-methyl-1-phenylpyrazol-4-yl)-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H13F3N6S/c1-12-16(11-24-28(12)15-8-3-2-4-9-15)17-25-26-19-29(17)27-18(30-19)13-6-5-7-14(10-13)20(21,22)23/h2-11H,1H3

InChI Key

GDGTXTCOTCMNSP-UHFFFAOYSA-N

SMILES

CC1=C(C=NN1C2=CC=CC=C2)C3=NN=C4N3N=C(S4)C5=CC(=CC=C5)C(F)(F)F

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C3=NN=C4N3N=C(S4)C5=CC(=CC=C5)C(F)(F)F

Origin of Product

United States

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